molecular formula C2H2Br4<br>Br2CHCHBr2<br>C2H2Br4 B165195 1,1,2,2-Tetrabromoethane CAS No. 79-27-6

1,1,2,2-Tetrabromoethane

Cat. No. B165195
CAS RN: 79-27-6
M. Wt: 345.65 g/mol
InChI Key: QXSZNDIIPUOQMB-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrabromoethane, also known as Tetrabromoethane (TBE), is a halogenated hydrocarbon with the chemical formula C2H2Br4 . Each carbon atom in the compound binds two bromine atoms .


Synthesis Analysis

The synthesis of 1,1,2,2-Tetrabromoethane is performed in two steps. First, acetylene reacts with bromine to form dibromoethylene, and then the resultant dibromoethylene further reacts with bromine to give 1,1,2,2-tetrabromoethane . The reaction proceeds easily in the absence of a catalyst .


Molecular Structure Analysis

The molecular structure of 1,1,2,2-Tetrabromoethane can be represented as Br2CHCHBr2 . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,1,2,2-Tetrabromoethane is incompatible with strong bases and chemically active metals. It may react with magnesium and is also incompatible with hot iron, aluminum, and zinc in the presence of steam .


Physical And Chemical Properties Analysis

1,1,2,2-Tetrabromoethane is a colorless to light yellow, transparent, and oily liquid with a boiling point of 243.5°C . It has a density of 2.967 g/mL at 25 °C . It is insoluble in water but miscible with alcohol, chloroform, diethyl ether, and glacial acetic acid .

Scientific Research Applications

1. Physical and Chemical Properties 1,1,2,2-Tetrabromoethane has been studied for its physical and chemical properties in various contexts. For instance, research has focused on understanding its densities, excess molar volumes, and refractive indices when mixed with different alkanols. These studies provide insights into the molecular interactions and structural effects of 1,1,2,2-Tetrabromoethane in different chemical environments. Al-Hayan and Al-Bader (2006) conducted experiments to determine these properties in binary mixtures with 1-alkanols at different temperatures, contributing to a deeper understanding of its behavior in various mixtures (Al-Hayan & Al-Bader, 2006).

2. Interaction with Other Compounds Investigations into the interaction of 1,1,2,2-Tetrabromoethane with other compounds have revealed interesting chemical behavior. For example, Kluchenko et al. (2015) studied the product composition of reactions between 1,1,2,2-Tetrabromoethane and imidazole or 1,2,4-triazole in a superbasic medium. This research contributes to the understanding of nucleophilic substitution and elimination reactions involving 1,1,2,2-Tetrabromoethane, highlighting its utility in various chemical synthesis processes (Kluchenko et al., 2015).

3. Applications in Spectroscopy The use of 1,1,2,2-Tetrabromoethane in spectroscopy has been another area of interest. Studies like those by Starokurov et al. (2020) have explored its behavior in different spectroscopic settings. For instance, the research on IR absorption spectra of 1,1,2,2-Tetrabromoethane infiltrated into nanoporous glasses provides insights into the conformational transitions of molecules in constrained environments. Such studies are pivotal for understanding the behavior of 1,1,2,2-Tetrabromoethane under various physical conditions (Starokurov et al., 2020).

4. Role in Chemical Synthesis Research on the synthesis of new compounds using 1,1,2,2-Tetrabromoethane as a precursor or reactant is notable. For example, Potapov et al. (2011) examined the reaction of pyrazole with 1,1,2,2-Tetrabromoethane in a superbasic medium, leading to the formation of various substituted ethenes. Such studies are critical for expanding the range of synthetic methodologies and understanding the versatility of 1,1,2,2-Tetrabromoethane in chemical synthesis (Potapov et al., 2011).

Safety And Hazards

1,1,2,2-Tetrabromoethane is fatal if inhaled and causes serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1,1,2,2-tetrabromoethane
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InChI

InChI=1S/C2H2Br4/c3-1(4)2(5)6/h1-2H
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InChI Key

QXSZNDIIPUOQMB-UHFFFAOYSA-N
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Canonical SMILES

C(C(Br)Br)(Br)Br
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Molecular Formula

C2H2Br4, Array
Record name ACETYLENE TETRABROMIDE
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DSSTOX Substance ID

DTXSID1026083
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Molecular Weight

345.65 g/mol
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Physical Description

Acetylene tetrabromide appears as a yellowish liquid with a pungent odor, much like camphor. Irritates skin. Ingestion or inhalation may produce irritation or a narcotic effect. Chronic exposure may damage liver. Noncombustible, but decomposes at 374 °F, releasing flammable and toxic fumes. Much denser than water. Used as a solvent for fats, oils and waxes., Pale-yellow liquid with a pungent odor similar to camphor or iodoform; Note: A solid below 32 degrees F; [NIOSH], YELLOW HEAVY LIQUID WITH PUNGENT ODOUR., Pale-yellow liquid with a pungent odor similar to camphor or iodoform., Pale-yellow liquid with a pungent odor similar to camphor or iodoform. [Note: A solid below 32 °F.]
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Boiling Point

471 °F at 760 mmHg (NTP, 1992), 243.5 °C; 151 °C @ 54 mm Hg, 243.5 °C, 474 °F (decomposes), 474 °F (Decomposes)
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Flash Point

635 °F (NFPA, 2010), -18 °C (closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), 0.065 g/100 ml water @ 30 °C, Soluble in acetone, Miscible in ethanol, ethyl ether, chloroform, aniline, acetic acid; soluble in benzene; slightly soluble in carbon tetrachloride., 0.28 g/100 g water @ 80 °C, In water, 678 mg/l @ 25 °C, Solubility in water: none, 0.07%
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Density

2.9656 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.9656 @ 20 °C/4 °C, Relative density (water = 1): 2.96, 2.97
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Vapor Density

11.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.9 (Air = 1), Relative vapor density (air = 1): 11.9
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 149 °F (NTP, 1992), 0.02 [mmHg], 2.0X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 24 °C: 5.32, 0.02 mmHg
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Product Name

1,1,2,2-Tetrabromoethane

Color/Form

Yellowish, heavy liquid /SRP: technical grade/, Colorless to yellow liquid, Pale-yellow liquid [Note: A solid below 32 degrees F].

CAS RN

79-27-6
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Record name 1,1,2,2-tetrabromoethane
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Record name 1,1,2,2-TETRABROMOETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V00GKC584O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1,1,2,2-TETRABROMOETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,2,2-TETRABROMOETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/691
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethane, 1,1,2,2-tetrabromo-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KI7D80E8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

30 °F (NTP, 1992), 0 °C, 32 °F
Record name ACETYLENE TETRABROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,2,2-TETRABROMOETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,2,2-TETRABROMOETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/691
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetylene tetrabromide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0009.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Tetrabromoethane

Citations

For This Compound
1,290
Citations
TC Amu - Journal of the Chemical Society, Faraday Transactions …, 1980 - pubs.rsc.org
The dependence of the product D0η0(where D0 is the interdiffusion coefficient at infinite dilution and η0 is the solvent viscosity) on the solvent molar volume Vm has been investigated …
Number of citations: 14 pubs.rsc.org
MNM Al-Hayan, MAM Al-Bader - The Journal of Chemical Thermodynamics, 2006 - Elsevier
Densities, excess molar volumes, refractive indices, and changes in refractive index on mixing for (1,1,2,2-tetrabromoethane+1-pentanol, or 1-hexanol, or 1-heptanol, or 1-octanol, or 1-…
Number of citations: 23 www.sciencedirect.com
YV Starokurov, AV Bykov, AM Saletsky - Moscow University Physics …, 2020 - Springer
The results of studying IR absorption spectra under the condition of frustrated total internal reflection of 1,2-dichloroethane and 1,1,2,2-tetrabromoethane in porous glasses with different …
Number of citations: 4 link.springer.com
CH Kennedy, KB Cohen, WE Bechtold… - Toxicology and applied …, 1993 - Elsevier
1,1,2,2-Tetrabromo[U- 14 C]ethane ([ 14 C]TBE) was used to study the metabolism of TBE in rats. Three graded doses of TBE (1.17, 13.6, and 123 mg/kg; 1 μCi 14 C/rat at each dose) …
Number of citations: 7 www.sciencedirect.com
GR Cokelet, FJ Hollander, JH Smith - Journal of Chemical and …, 1969 - ACS Publications
METHODS The pure chemicals were each weighedin a weighing burette. Each chemical was dispensed into a third weighing burette, and the dispensing burettes were again weighed. …
Number of citations: 29 pubs.acs.org
AS Potapov, EA Nudnova, AI Khlebnikov… - Journal of …, 2011 - Wiley Online Library
Reaction of pyrazole and 1,1,2,2‐tetrabromoethane in a superbasic medium dimethylsulfoxide‐potassium hydroxide was investigated, and a number of pyrazolyl‐ and bromo‐…
Number of citations: 18 onlinelibrary.wiley.com
M Hirata-Koizumi, O Kusuoka, N Nishimura… - The Journal of …, 2005 - jstage.jst.go.jp
Newborn rat studies were conducted with oral administration of 1, 3-dibromopropane (DBP) and 1, 1, 2, 2-tetrabromoethane (TBE) from postnatal Days 4 to 21 to allow comparison of …
Number of citations: 12 www.jstage.jst.go.jp
MB Gazizov, RF Karimova, OM Chernova… - Russian journal of …, 2006 - Springer
No data are available on reactions of ortho esters I with organic polybromides II. We found that 1, 1, 2, 2-tetrabromoethane reacts with triethyl orthoformate to form a complex mixture of …
Number of citations: 3 link.springer.com
TC Amu - Journal of Solution Chemistry, 1981 - Springer
Interdiffusion coefficient have been measured for 1,1,2,2-tetrabromoethane in 21 organic solvents in order to ascertain the influence of shape, size, viscosity, nature and degree of …
Number of citations: 25 link.springer.com
AS Ogudov, GP Ivleva, GA Korotaeva… - Сибирский научный …, 2019 - sibmed.elpub.ru
The purpose of the study was to provide of diagnostic profiles of harmful effects caused by long inhalation of 1, 1, 2, 2-tetrabromoethane (TBE). Material and methods. The object of …
Number of citations: 0 sibmed.elpub.ru

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